Cas no 921926-55-8 (N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-2-ethylbutanamide)

N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-2-ethylbutanamide structure
921926-55-8 structure
商品名:N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-2-ethylbutanamide
CAS番号:921926-55-8
MF:C19H30N2O5S
メガワット:398.516904354095
CID:6174691
PubChem ID:16827029

N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-2-ethylbutanamide 化学的及び物理的性質

名前と識別子

    • N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-2-ethylbutanamide
    • AKOS024635982
    • N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-ethylbutanamide
    • 921926-55-8
    • N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-ethylbutanamide
    • N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-ethylbutanamide
    • F2282-0321
    • インチ: 1S/C19H30N2O5S/c1-5-14(6-2)19(22)20-8-10-27(23,24)21-9-7-15-11-17(25-3)18(26-4)12-16(15)13-21/h11-12,14H,5-10,13H2,1-4H3,(H,20,22)
    • InChIKey: DUKAKNGPBXYGHB-UHFFFAOYSA-N
    • ほほえんだ: S(CCNC(C(CC)CC)=O)(N1CC2C=C(C(=CC=2CC1)OC)OC)(=O)=O

計算された属性

  • せいみつぶんしりょう: 398.18754324g/mol
  • どういたいしつりょう: 398.18754324g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 27
  • 回転可能化学結合数: 9
  • 複雑さ: 573
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 93.3Ų

N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-2-ethylbutanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2282-0321-2μmol
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-ethylbutanamide
921926-55-8 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2282-0321-3mg
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-ethylbutanamide
921926-55-8 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2282-0321-20mg
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-ethylbutanamide
921926-55-8 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2282-0321-5μmol
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-ethylbutanamide
921926-55-8 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2282-0321-10mg
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-ethylbutanamide
921926-55-8 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2282-0321-2mg
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-ethylbutanamide
921926-55-8 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2282-0321-10μmol
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-ethylbutanamide
921926-55-8 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2282-0321-15mg
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-ethylbutanamide
921926-55-8 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2282-0321-1mg
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-ethylbutanamide
921926-55-8 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2282-0321-20μmol
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-ethylbutanamide
921926-55-8 90%+
20μl
$79.0 2023-05-16

N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-2-ethylbutanamide 関連文献

N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-2-ethylbutanamideに関する追加情報

Comprehensive Overview of N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-2-ethylbutanamide (CAS No. 921926-55-8)

N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-2-ethylbutanamide, with the CAS number 921926-55-8, is a sophisticated organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique structural framework combining a tetrahydroisoquinoline core with a sulfonylethyl linker and a 2-ethylbutanamide moiety. Such structural complexity makes it a valuable candidate for studying receptor interactions and metabolic pathways.

The compound's 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline backbone is particularly noteworthy, as this scaffold is frequently encountered in bioactive molecules targeting neurological and cardiovascular systems. Researchers are increasingly exploring its potential in modulating enzyme activity and protein-protein interactions, aligning with current trends in precision medicine and targeted drug delivery. The inclusion of a sulfonylethyl group enhances its solubility and bioavailability, addressing common challenges in drug formulation.

Recent studies highlight the growing interest in CAS 921926-55-8 as a building block for novel therapeutic agents. Its structural features make it compatible with high-throughput screening platforms, which are pivotal in modern drug discovery. Additionally, the compound's 2-ethylbutanamide tail contributes to its metabolic stability, a critical factor in pharmacokinetic optimization. These attributes position it as a promising subject for investigations into neurodegenerative diseases and inflammatory disorders, areas where unmet medical needs persist.

From a synthetic chemistry perspective, N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-2-ethylbutanamide exemplifies the convergence of medicinal chemistry and process optimization. Its synthesis often involves multi-step routes requiring precise control over reaction conditions, reflecting broader industry demands for scalable and cost-effective methodologies. The compound's CAS registry number 921926-55-8 serves as a universal identifier, facilitating data sharing across academic and industrial research databases.

In the context of AI-driven drug discovery, this molecule's structural complexity presents an intriguing case for machine learning models predicting bioactivity. Its tetrahydroisoquinoline motif is frequently queried in chemical databases, underscoring its relevance to contemporary research. Furthermore, the compound's potential applications in personalized therapeutics resonate with the growing emphasis on patient-specific treatment strategies, a hot topic in biomedical literature.

Quality control and analytical characterization of CAS 921926-55-8 typically employ advanced techniques such as HPLC, mass spectrometry, and NMR spectroscopy. These methods ensure batch-to-batch consistency, a crucial consideration for regulatory compliance in pharmaceutical development. The compound's stability under various storage conditions is another active area of investigation, particularly for researchers optimizing long-term formulation strategies.

The commercial availability of N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-2-ethylbutanamide through specialty chemical suppliers has expanded its accessibility to research institutions. This availability supports its growing utilization in structure-activity relationship studies, where subtle modifications to its core structure are explored for enhanced therapeutic profiles. The compound's molecular weight and logP values make it particularly suitable for crossing biological barriers, a property extensively studied in blood-brain barrier penetration research.

Environmental and safety assessments of CAS 921926-55-8 indicate it falls within standard handling protocols for research chemicals. Proper laboratory practices and waste disposal procedures are recommended, consistent with institutional guidelines for similar organic compounds. These considerations are increasingly important as the scientific community places greater emphasis on green chemistry principles throughout the research lifecycle.

Looking ahead, the scientific trajectory of N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-2-ethylbutanamide appears promising. Its structural versatility offers numerous opportunities for derivatization, while its established synthetic routes provide a solid foundation for analog development. As research continues to unravel its full potential, this compound will likely remain at the forefront of innovative therapeutic exploration, particularly in addressing complex disease mechanisms that require multifaceted pharmacological approaches.

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